molecular formula C6H11N B112407 2-Azabicyclo[2.2.1]heptane CAS No. 279-24-3

2-Azabicyclo[2.2.1]heptane

Cat. No.: B112407
CAS No.: 279-24-3
M. Wt: 97.16 g/mol
InChI Key: GYLMCBOAXJVARF-UHFFFAOYSA-N
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Description

2-Azabicyclo[221]heptane is a nitrogen-containing bicyclic compound with the molecular formula C₆H₁₁N It is characterized by a bicyclic structure that includes a nitrogen atom, making it a heterocyclic compound

Mechanism of Action

Target of Action

2-Azabicyclo[2.2.1]heptane is a complex organic compound that has been found to interact with the orexin system, which consists of two neuropeptides, orexin-A and orexin-B . These neuropeptides exert their mode of action on two receptors, orexin-1 and orexin-2 . The role of the orexin-1 receptor is believed to play a role in addiction, panic, or anxiety .

Mode of Action

The exact mode of action of 2-Azabicyclo[22It is known that the compound can be synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

Biochemical Pathways

The biochemical pathways affected by 2-Azabicyclo[22The compound’s interaction with the orexin system suggests that it may influence pathways related to sleep-wake states, addiction, panic, and anxiety .

Result of Action

The molecular and cellular effects of 2-Azabicyclo[22Its interaction with the orexin system suggests that it may have effects on sleep-wake states, addiction, panic, and anxiety .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s synthesis involves a palladium-catalyzed reaction that proceeds efficiently with a broad array of substrates . Changes in the reaction environment, such as temperature and pH, could potentially affect the efficiency of this reaction . Additionally, safety data suggests that the compound should be handled in a well-ventilated place to avoid formation of dust and aerosols .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-Azabicyclo[2.2.1]heptane involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the SmI₂-mediated spirocyclization and rearrangement cascade to construct the this compound framework .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperoxybenzoic acid (MCPBA) is commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-Azabicyclo[2.2.1]heptane has several scientific research applications, including:

Comparison with Similar Compounds

2-Azabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific bicyclic structure, which imparts distinct reactivity and potential for functionalization. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-6-3-5(1)4-7-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLMCBOAXJVARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950579
Record name 2-Azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279-24-3, 279-27-6
Record name 2-Azabicyclo(2.2.1)heptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000279243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo(2.2.1)heptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000279276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Azabicyclo[2.2.1]heptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Azabicyclo[2.2.1]heptane?

A1: The molecular formula of this compound is C6H11N, and its molecular weight is 97.16 g/mol.

Q2: What spectroscopic data are available for characterizing this compound derivatives?

A2: Researchers commonly employ techniques like NMR spectroscopy (1H and 13C) and X-ray crystallography to characterize the structure and stereochemistry of this compound derivatives. [, , , ]

Q3: How do substituents on the this compound scaffold influence its biological activity?

A3: Substitutions at various positions significantly impact the biological activity of this compound derivatives. For instance, introducing a 6-(6′-chloro-3′-pyridyl) group led to the development of epibatidine isomers with high affinity for α4β2 neuronal nicotinic acetylcholine receptors. [] In another study, a 2,2-diphenylpropionate side chain at the C5 position resulted in potent muscarinic antagonists. []

Q4: Can the stereochemistry of this compound derivatives affect their potency and selectivity?

A4: Yes, stereochemistry plays a crucial role. For example, exo-isomers of certain isoxazole derivatives with a this compound substituent exhibited significantly higher potency as M1 muscarinic acetylcholine receptor agonists compared to their corresponding endo-isomers. [] Additionally, studies on epibatidine analogues revealed that endo-isomers generally displayed stronger binding affinity to nicotinic acetylcholine receptor subtypes than their exo counterparts. []

Q5: What catalytic applications have been explored for this compound derivatives?

A5: These compounds, particularly chiral derivatives, have shown promise as catalysts in asymmetric synthesis. For instance, (1S,3R,4R)-3-(amino)methyl-2-azabicyclo[2.2.1]heptanes demonstrated remarkable efficiency in catalyzing the enantioselective rearrangement of epoxides into allylic alcohols. [, , ]

Q6: How does the structure of the this compound-based catalyst influence its catalytic activity and enantioselectivity?

A6: Modifications to the catalyst structure significantly impact its performance. Studies on the asymmetric epoxide rearrangement revealed that introducing bulky substituents, like (2R,5R)-dimethylpyrrolidine, on the amine moiety of the catalyst resulted in enhanced enantioselectivity and reactivity. [] Furthermore, the aggregation behavior of the catalyst, which is influenced by its structure, also plays a role in its activity. []

Q7: How has computational chemistry been employed in research on this compound derivatives?

A7: Computational methods are valuable tools in this field. For example, researchers utilized molecular modeling and DFT calculations to understand the binding modes of this compound-based ligands with zinc(II) ions in the context of designing new chiral catalysts. [] Additionally, molecular mechanics calculations, such as MM3, have been employed to predict the conformations of these compounds and understand their dynamic behavior in solution. []

Q8: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for this compound derivatives?

A8: While specific QSAR models for this compound class were not explicitly mentioned within the provided research, researchers have used molecular modeling and structure-activity relationship studies to understand the key structural features influencing the biological activity of these compounds. [, ] These efforts lay the groundwork for developing predictive QSAR models in future research.

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